![molecular formula C8H7BrClNO4S B1468832 Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate CAS No. 1343862-95-2](/img/structure/B1468832.png)
Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate
Overview
Description
“Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is a synthetic compound that belongs to the sulfonamide group of chemicals. It has a CAS number of 1343862-95-2 .
Molecular Structure Analysis
The molecular formula of “Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is C8H7BrClNO4S . This indicates that the molecule contains eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is 328.57 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Anticonvulsant Activity
Research has indicated that certain alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, which include compounds structurally related to Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate, exhibit properties relevant to anticonvulsant activity. For instance, Hamor and Reavlin (1967) explored the anticonvulsant effects of alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, including methyl esters, highlighting the potential significance of electronic effects in antielectroshock activity (Hamor & Reavlin, 1967). Additionally, Hamor and Farraj (1965) studied the anticonvulsant activity of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, demonstrating the impact of steric and electronic factors on antielectroshock effects (Hamor & Farraj, 1965).
Photodynamic Therapy Applications
The compound has potential applications in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, beneficial for Type II photodynamic therapy mechanisms, potentially applicable in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Complex Organic Molecules
Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate can also be a building block in the synthesis of more complex organic molecules. For example, Pokhodylo and Obushak (2019) demonstrated its use in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating its role in creating novel organic compounds (Pokhodylo & Obushak, 2019).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Sappani and Karthikeyan (2014) investigated the inhibitory effects of similar sulfamoylbenzoic acid derivatives on mild steel corrosion in acidic environments, indicating potential industrial applications for Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate (Sappani & Karthikeyan, 2014).
properties
IUPAC Name |
methyl 4-bromo-2-chloro-5-sulfamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSSNFJJONQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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